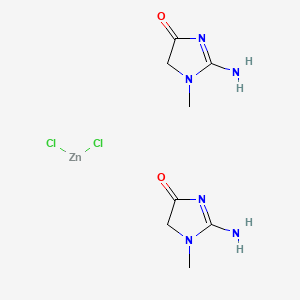

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, compd. with zinc chloride (ZnCl2)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16045-72-0 |

|---|---|

Molecular Formula |

C4H7Cl2N3OZn |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

2-amino-3-methyl-4H-imidazol-5-one;dichlorozinc |

InChI |

InChI=1S/C4H7N3O.2ClH.Zn/c1-7-2-3(8)6-4(7)5;;;/h2H2,1H3,(H2,5,6,8);2*1H;/q;;;+2/p-2 |

InChI Key |

FSTJUYRQYIWLSX-UHFFFAOYSA-L |

Canonical SMILES |

CN1CC(=O)N=C1N.Cl[Zn]Cl |

Related CAS |

62708-52-5 |

Origin of Product |

United States |

Synthetic Methodologies for Creatinine Zinc Chloride

Direct Precipitation and Crystallization Techniques

The formation of creatinine (B1669602) zinc chloride via direct precipitation is a common and straightforward method, leveraging the compound's limited solubility in specific solvents. This approach typically involves combining solutions of creatinine and zinc chloride, leading to the crystallization of the product.

Solvent selection is a critical factor in the synthesis of creatinine zinc chloride as its solubility dictates the yield and crystal quality. The compound is known to be sparingly soluble in water and almost insoluble in alcohol. archive.org This property is exploited in its preparation from aqueous solutions.

One established method involves treating a concentrated aqueous solution of creatinine with zinc chloride. The resulting creatinine zinc chloride salt precipitates out of the solution, particularly upon standing or cooling. archive.org For purification, recrystallization can be performed. A notable procedure involves dissolving the crude material in a boiling 25% aqueous acetic acid solution. orgsyn.org Upon cooling, purified crystals of creatinine zinc chloride separate out. This process can be repeated to enhance purity. The use of decolorizing carbon during this step can help remove colored impurities. orgsyn.org

The crystallization process can sometimes be slow, especially when dealing with small quantities of reactants. archive.org The morphology of the crystals can vary depending on the conditions; they may form as radiating needles bunched in tufts or as well-developed plates if the crystallization is slow. archive.org

Table 1: Solvent Systems for Crystallization of Creatinine Zinc Chloride

| Solvent System | Purpose | Observations | Reference |

|---|---|---|---|

| Water | Precipitation/Isolation | Sparingly soluble, precipitation occurs upon mixing reactant solutions. | archive.org |

| Boiling 25% Acetic Acid | Recrystallization/Purification | Dissolves crude product, allowing for the formation of pure crystals upon cooling. | orgsyn.org |

This table is interactive. Users can sort columns to compare different solvent systems.

The pH of the reaction medium is a crucial parameter in the synthesis of creatinine zinc chloride from solution. The formation of the salt is inhibited in the presence of free mineral acids. archive.org Therefore, maintaining an appropriate pH is essential for successful precipitation. To ensure conditions are favorable for the formation of the complex, sodium acetate (B1210297) may be added to the solution. researchgate.net This helps to buffer the solution and prevent it from becoming too acidic, thereby facilitating the precipitation of the creatinine zinc chloride salt. A 1% aqueous solution of pure creatinine zinc chloride has a pH in the range of 6.5 to 7.0. researchgate.net

Solid-State Synthesis Approaches

Solid-state synthesis offers a solvent-free alternative for the preparation of creatinine zinc chloride. This method is particularly efficient and is highlighted in established chemical synthesis procedures. A well-documented method involves the direct reaction of creatine (B1669601) hydrate (B1144303) with fused zinc chloride. orgsyn.org

In this procedure, an intimate mixture of creatine hydrate and fused zinc chloride is heated. The mixture initially melts, forming a viscous liquid. As the reaction proceeds, the liquid solidifies. The application of heat is discontinued (B1498344) once the mass can no longer be stirred. After cooling, the solid mass is broken up and processed for purification. orgsyn.org This method is effective for converting creatine into creatinine, which then complexes with the zinc chloride.

Table 2: Reactants for Solid-State Synthesis of Creatinine Zinc Chloride

| Reactant | Moles | Mass | Role | Reference |

|---|---|---|---|---|

| Creatine Hydrate | 2.7 | 400 g | Creatinine Precursor | orgsyn.org |

This table is interactive. Users can filter data based on the role of the reactant.

This solid-state approach is advantageous as it avoids the use of large volumes of solvents and can be performed on a relatively large scale. The yield of the crude product is typically high. orgsyn.org

Mechanochemical Synthesis Routes

While specific research on the mechanochemical synthesis of creatinine zinc chloride is not extensively documented, this technique has been successfully applied to other zinc complexes, suggesting its potential applicability. nih.gov Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent.

For instance, zinc complexes with ligands like 3,5-diamino-1,2,4-triazole have been synthesized by grinding the ligand with a zinc precursor (like zinc chloride) in a mortar and pestle. This solid-state reaction can yield the product in over 99% yield and can promote the selective formation of complexes that may differ from those obtained through solution-based methods. nih.gov Similarly, mechanochemical approaches have been used to synthesize zinc-doped hydroxyapatite (B223615) and zinc oxide nanocrystals from organozinc precursors. rsc.orgacs.org

Based on these examples, a potential mechanochemical route for creatinine zinc chloride could involve the high-energy ball milling of creatinine (or creatine) and zinc chloride. This method could offer advantages such as reduced reaction times, lower energy consumption, and avoidance of solvents, making it a potentially greener synthetic alternative. Further research would be needed to optimize parameters like milling frequency, time, and the use of any liquid-assisted grinding agents.

Optimization of Reaction Parameters

The efficiency and quality of the synthesized creatinine zinc chloride are dependent on key reaction parameters, primarily temperature and reaction time.

In the context of the solid-state synthesis method, temperature is a critical driver of the reaction. The process begins by heating an intimate mixture of creatine hydrate and fused zinc chloride over a small flame. orgsyn.org This heating causes the mixture to melt into a viscous liquid, indicating the initiation of the reaction. The temperature must be sufficient to promote the dehydration of creatine to creatinine and the subsequent complexation with zinc chloride.

The reaction is time-dependent and its completion is visually determined. The flame is removed when the viscous liquid solidifies to a point where it can no longer be stirred. orgsyn.org This indicates that the reaction has proceeded to completion. For the purification step of dissolving the crude product in boiling 25% aqueous acetic acid, the solution is allowed to stand for forty-eight hours to ensure maximum crystallization of the purified product. orgsyn.org While specific temperature values and reaction times for the initial heating are not precisely defined in the literature, the physical changes of the reaction mixture serve as the primary indicators for process control. Thermal analysis of zinc chloride itself shows it melts around 320 °C and begins to vaporize above 400 °C, which provides some context for the temperatures involved in reactions using this precursor. core.ac.uk

Stoichiometric Ratio Effects

The synthesis of creatinine zinc chloride is governed by the stoichiometry of the reactants, creatinine and zinc chloride. The established molecular formula for the resulting complex is (C₄H₇N₃O)₂·ZnCl₂, indicating that the compound consists of two molecules of creatinine for every one molecule of zinc chloride. biosynth.comscbt.com This 2:1 molar ratio is a critical factor in the successful synthesis of the desired product.

A detailed synthetic procedure outlined in Organic Syntheses provides a practical example of the application of these stoichiometric considerations. In this established method, 2.7 moles of creatine hydrate are reacted with 2.9 moles of fused zinc chloride. orgsyn.org This represents a slight molar excess of zinc chloride.

The use of a modest excess of one reagent is a common strategy in chemical synthesis to ensure the complete conversion of the limiting reactant. In this case, by using a slight excess of zinc chloride, the procedure aims to maximize the conversion of creatinine into the creatinine zinc chloride complex, thereby optimizing the yield of the desired product. The unreacted excess zinc chloride is subsequently removed during the purification process. orgsyn.org

While the literature provides a clear pathway for a successful synthesis using a specific molar ratio, it is instructive to consider the potential effects of significant deviations from the optimal 2:1 creatinine to zinc chloride ratio.

| Reactant Ratio (Creatinine:ZnCl₂) | Expected Outcome | Rationale |

| > 2:1 | Unreacted creatinine remains in the product mixture. | Zinc chloride is the limiting reagent, leading to incomplete conversion of creatinine. |

| 2:1 | High yield of the desired creatinine zinc chloride complex. | Optimal stoichiometry for the formation of the stable (C₄H₇N₃O)₂·ZnCl₂ complex. |

| < 2:1 | Excess zinc chloride in the final product before purification. | Creatinine is the limiting reagent, leaving unreacted zinc chloride. |

Purity Enhancement and Isolation Procedures

The isolation and purification of creatinine zinc chloride are crucial steps to obtain a high-purity final product, free from unreacted starting materials and any byproducts. The procedures employed typically involve crystallization, washing, and drying of the synthesized compound.

Following the initial reaction, a crude form of creatinine zinc chloride is obtained. A well-documented purification method involves the use of a dilute acidic solution to facilitate recrystallization. orgsyn.org The crude material is dissolved in a boiling 25% aqueous acetic acid solution. The use of decolorizing carbon in this step is also recommended to remove colored impurities. orgsyn.org

The hot, purified solution is then allowed to cool and stand for an extended period, typically around 48 hours, to allow for the slow crystallization of the purified creatinine zinc chloride. orgsyn.org Slow crystallization is a key principle in obtaining larger and purer crystals, as it allows the molecules to arrange themselves in the crystal lattice in an orderly fashion, excluding impurities from being incorporated.

Once crystallization is complete, the crystals are separated from the mother liquor, which contains the dissolved impurities, via filtration. The isolated crystals are then washed to remove any remaining soluble impurities from their surface. A common practice is to wash the crystals with a minimal amount of cold water. orgsyn.orgcore.ac.uk The use of a cold solvent is important to minimize the dissolution of the desired product during the washing process.

Finally, the purified crystals are dried to remove any residual solvent. The yield of the purified product from this process has been reported to be in the range of 76-78% of the theoretical maximum. orgsyn.org

A summary of the purification and isolation steps is provided in the table below:

| Step | Procedure | Purpose |

| 1. Dissolution | The crude product is dissolved in boiling 25% aqueous acetic acid. | To create a saturated solution from which pure crystals can form. |

| 2. Decolorization | A small amount of decolorizing carbon is added to the hot solution. | To adsorb and remove colored impurities. |

| 3. Filtration (hot) | The hot solution is filtered. | To remove the decolorizing carbon and any other insoluble impurities. |

| 4. Crystallization | The filtrate is allowed to cool and stand for an extended period (e.g., 48 hours). | To allow for the slow formation of pure creatinine zinc chloride crystals. |

| 5. Isolation | The crystals are separated from the mother liquor by filtration. | To isolate the solid purified product. |

| 6. Washing | The isolated crystals are washed with a small amount of cold water. | To remove any remaining soluble impurities from the crystal surfaces. |

| 7. Drying | The washed crystals are dried. | To remove the residual washing solvent. |

Advanced Structural Elucidation and Coordination Chemistry

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers an atomic-resolution view of the crystalline structure of dichlorobis(creatinine)zinc(II), revealing the precise spatial arrangement of its constituent atoms.

The crystalline form of dichlorobis(creatinine)zinc(II) belongs to the monoclinic crystal system. researchgate.net The arrangement of the molecules within the crystal lattice is defined by the space group P2₁/c. researchgate.net This specific space group indicates a centrosymmetric arrangement of the molecules within the unit cell.

| Parameter | Value |

| a | 7.965 (1) Å |

| b | 18.068 (2) Å |

| c | 9.999 (1) Å |

| β | 109.11 (1) ° |

| V | 1357.5 (3) ų |

| Z | 4 |

| Data sourced from Okabe, Kohyama, & Ikeda (1995). researchgate.net |

The molecular conformation of the creatinine (B1669602) ligand is largely planar, as expected for an imidazole (B134444) ring system.

In the crystal structure of dichlorobis(creatinine)zinc(II), the central zinc (Zn) atom is four-coordinate. researchgate.net Its coordination sphere is composed of two nitrogen atoms from two separate creatinine ligands and two chloride atoms. researchgate.net Specifically, the creatinine molecule acts as a monodentate ligand, coordinating to the zinc atom through the N(3) atom of the imidazole ring. researchgate.net

The resulting geometry around the zinc atom is a distorted tetrahedron. researchgate.net This distortion from an ideal tetrahedral geometry is evident in the coordination bond angles, such as Cl—Zn—Cl, N—Zn—N, and Cl—Zn—N. The creatinine ligands themselves adopt a conformation where the imidazole rings are essentially planar.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.net These interactions occur between the amino group (N(2)) of one creatinine molecule, acting as a hydrogen bond donor, and the carbonyl oxygen atom (O(1)) of an adjacent molecule, which acts as the acceptor. researchgate.net This hydrogen bonding is a key factor in the formation of the extended solid-state structure. No significant π-π stacking interactions between the imidazole rings are reported.

| Donor-H···Acceptor | Distance (Å) |

| N(2)---H···O(1) | 2.96 (1) |

| N(2')--H···O(1') | 2.797 (9) |

| Data sourced from Okabe, Kohyama, & Ikeda (1995). researchgate.net |

Powder X-ray Diffraction Analysis

Phase Identification and Purity Verification

The synthesis of creatinine zinc chloride, which typically yields a complex with two creatinine molecules per zinc chloride unit, requires rigorous confirmation of its identity and purity. While detailed crystallographic data for this specific complex is not widely published, the standard methods for phase identification involve X-ray Powder Diffraction (XRPD). An experimental XRPD pattern of a synthesized sample would be compared against a reference pattern from a crystallographic database or one calculated from a known single-crystal structure. A match in the diffraction peak positions (2θ values) and relative intensities would confirm the phase identity.

Purity verification is typically achieved through a combination of spectroscopic methods and elemental analysis. The absence of peaks corresponding to starting materials (creatinine and zinc chloride) in FT-IR or Raman spectra indicates the completion of the reaction. Furthermore, elemental analysis provides a quantitative measure of the percent composition of carbon, hydrogen, nitrogen, and other elements, which must match the theoretical values calculated for the proposed formula, (C₄H₇N₃O)₂ZnCl₂.

Assessment of Crystallinity and Crystal Domain Size

The crystalline nature of creatinine zinc chloride is expected, given that it is a salt formed from a metal halide and an organic ligand. XRPD is the primary technique for assessing crystallinity. The presence of sharp, well-defined peaks in the diffraction pattern is a hallmark of a crystalline material, whereas broad, diffuse halos would indicate an amorphous solid.

In zinc complexes, the Zn(II) ion, having a d¹⁰ electronic configuration, exhibits no ligand-field stabilization energy and its coordination geometry is primarily determined by the size and steric repulsion of the ligands. For a four-coordinate complex like bis(creatinine)dichlorozinc(II), a tetrahedral geometry around the zinc center is highly probable. This arrangement involves the zinc ion bonded to two chloride ions and two creatinine ligands. Spectroscopic evidence strongly supports that the creatinine ligands coordinate to the zinc ion via the endocyclic nitrogen atom of the imidazole ring.

Spectroscopic Characterization Techniques

Spectroscopy provides a powerful, non-destructive means to investigate the molecular structure and bonding within creatinine zinc chloride.

Vibrational Spectroscopy (Fourier Transform-Infrared and Raman)

Vibrational spectroscopy is instrumental in determining how the creatinine ligand binds to the zinc ion. By comparing the FT-IR and Raman spectra of the complex to that of free creatinine, shifts in vibrational frequencies can be directly correlated to the formation of coordination bonds.

The spectra of creatinine and its zinc complex are rich with characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes include the stretching and bending of N-H, C=O, C-N, and C-C bonds, as well as deformations of the imidazole ring. The coordination of creatinine to the zinc ion causes noticeable shifts in these bands, particularly those associated with the imidazole ring.

Below is a table summarizing the assignment of major vibrational bands for free creatinine and the shifts observed upon complexation with zinc chloride, based on published spectral data.

| Vibrational Mode | Free Creatinine (cm⁻¹) | Creatinine Zinc Chloride Complex (cm⁻¹) | Interpretation of Shift |

| ν(NH₂) | ~1670 (IR), ~1670 (Raman) | ~1650 (IR), ~1635 (Raman) | Minor shift suggests NH₂ group is not involved in coordination. |

| ν(C=O) | ~1692 (IR) | ~1720 (IR), ~1716 (Raman) | Shift to higher wavenumber (positive shift) confirms the C=O group is not coordinated to the metal ion. |

| Ring Stretching | 1503, 1177, 841 (IR) | 1517, 1192, 847 (IR) | Shifts to higher wavenumbers indicate the involvement of the imidazole ring in coordination. |

| Ring Bending | 677, 608 (IR) | 688, 610 (IR) | Shifts to higher wavenumbers confirm ring involvement in metal binding. |

The analysis of spectral data provides conclusive evidence for the coordination mode of the creatinine ligand. The key findings are:

No C=O Coordination : The carbonyl stretching frequency, ν(C=O), shifts to a higher wavenumber (a "blue shift") in the complex compared to the free ligand. A shift to a lower frequency would be expected if the oxygen atom were coordinated to the positively charged zinc ion. This indicates that the C=O group does not participate in bonding.

No NH₂ Coordination : The NH₂ scissoring mode shifts only slightly upon complexation. A significant shift would be expected if the amino group were directly bonded to the zinc. This, coupled with the C=O data, rules out a bidentate chelation involving these groups.

Ring Nitrogen Coordination : Vibrational modes associated with the imidazole ring itself (stretching and bending) exhibit noticeable shifts to higher frequencies upon complexation. This is strong evidence that coordination occurs through one of the ring's nitrogen atoms. This mode of binding is typical for creatinine in metal complexes.

In the far-infrared region of the spectrum, vibrations corresponding directly to the metal-ligand bonds are expected. Studies on related metal-creatinine complexes have reported M-N (metal-nitrogen) and M-Cl (metal-chloride) stretching frequencies, which provide direct confirmation of the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for characterizing the structure of coordination compounds in solution. While detailed interpretative studies for creatinine zinc chloride are not extensively published, ¹H NMR spectra are available for the compound.

In principle, the ¹H NMR spectrum of the complex would show signals corresponding to the protons of the creatinine ligand: the N-methyl group (-CH₃), the methylene (B1212753) group (-CH₂-), and the amine protons (-NH₂). Upon coordination to the zinc ion, changes in the chemical shifts of these protons are expected compared to the free ligand. Protons on atoms closer to the coordination site would experience the most significant change in their electronic environment and thus the largest shift.

Given the evidence from vibrational spectroscopy that coordination occurs through a ring nitrogen, one would predict that the ¹H NMR signals for the methylene protons and potentially the N-methyl protons would be deshielded (shifted downfield) due to the proximity of the electron-withdrawing zinc center. The magnitude of these shifts could provide further confirmation of the coordination site in solution.

Solution-State NMR (e.g., ¹H, ¹³C) in Aprotic Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a powerful tool for determining the structure of molecules. In the context of creatinine zinc chloride, conducting NMR studies in aprotic solvents such as dimethyl sulfoxide-d6 (DMSO-d6) would be particularly insightful. Aprotic solvents are crucial as they would not engage in proton exchange with the amine protons of the creatinine ligand, allowing for their direct observation and the study of their involvement in coordination to the zinc center.

Expected ¹H NMR spectra would reveal chemical shifts for the methyl protons, the methylene protons of the imidazolidine (B613845) ring, and the amine protons. Coordination of the creatinine ligand to the zinc ion would likely induce downfield shifts in the resonances of nearby protons compared to the free ligand, providing evidence of the ligand-metal interaction. Similarly, ¹³C NMR spectroscopy would offer valuable information on the carbon framework, with expected shifts in the carbonyl and imine carbon resonances upon complexation.

Despite the potential of this technique, a comprehensive search of the current scientific literature did not yield specific ¹H or ¹³C NMR data for creatinine zinc chloride in aprotic solvents.

Solid-State NMR (e.g., ¹H, ¹³C, ⁶⁷Zn)

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure, dynamics, and packing of molecules in the solid state, offering a complementary perspective to solution-state NMR and X-ray diffraction. For creatinine zinc chloride, ¹H and ¹³C ssNMR would reveal details about the local environment of these nuclei in the crystal lattice.

Furthermore, ⁶⁷Zn ssNMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn isotope, could provide direct insight into the coordination geometry and electronic environment of the zinc center. The chemical shift and quadrupolar coupling constant are highly sensitive to the number and type of coordinating atoms and the symmetry of the coordination sphere.

However, a thorough review of published research indicates that solid-state NMR studies, including ¹H, ¹³C, and ⁶⁷Zn NMR, have not been reported for creatinine zinc chloride.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant, e.g., for paramagnetic impurities or analogues)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. The zinc(II) ion in creatinine zinc chloride has a d¹⁰ electron configuration, meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, pure creatinine zinc chloride would be EPR silent.

The relevance of EPR spectroscopy to this compound would arise in the study of potential paramagnetic impurities or in the investigation of paramagnetic analogues. For instance, if a small amount of a paramagnetic metal ion, such as copper(II), were to substitute for zinc(II) in the crystal lattice, EPR could be used to probe the coordination environment of that ion. illinois.edu No EPR studies specifically concerning creatinine zinc chloride have been found in the scientific literature.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For creatinine zinc chloride, XPS would be instrumental in confirming the presence of zinc, chlorine, carbon, nitrogen, and oxygen on the surface of the sample and determining their respective oxidation states.

Specifically, the binding energies of the Zn 2p, Cl 2p, C 1s, N 1s, and O 1s core levels would be determined. The Zn 2p spectrum is expected to show the characteristic 2p₃/₂ and 2p₁/₂ doublet, with binding energies consistent with the Zn²⁺ oxidation state. researchgate.netxpsfitting.com The Cl 2p spectrum would similarly confirm the presence of chloride ions. The C 1s, N 1s, and O 1s spectra would be more complex due to the different chemical environments of these atoms within the creatinine ligand.

While no specific XPS data for creatinine zinc chloride has been published, the following table provides typical binding energy ranges for the constituent elements, which can serve as a reference.

| Element | Core Level | Typical Binding Energy (eV) |

| Zinc | Zn 2p₃/₂ | 1021 - 1023 |

| Chlorine | Cl 2p₃/₂ | 198 - 200 |

| Carbon | C 1s | 284 - 289 |

| Nitrogen | N 1s | 399 - 402 |

| Oxygen | O 1s | 531 - 534 |

| Disclaimer: This table presents typical binding energy ranges and does not represent experimental data for creatinine zinc chloride. |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of a compound, thereby confirming its elemental composition. researchgate.netacs.orgresearchgate.netnih.govacs.org For creatinine zinc chloride, HRMS would provide an accurate mass measurement of the intact complex or its constituent ions, allowing for the unambiguous confirmation of its molecular formula. Techniques such as electrospray ionization (ESI) are well-suited for the analysis of coordination compounds. researchgate.netresearchgate.net

A comprehensive literature search did not reveal any published high-resolution mass spectrometry data specifically for creatinine zinc chloride.

Thermal Analysis for Decomposition Pathways

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for studying the thermal stability and decomposition pathways of coordination compounds.

Based on this information and the general thermal behavior of organic ligands in coordination complexes, a plausible decomposition pathway for creatinine zinc chloride can be proposed. Upon heating, the complex would likely first undergo the decomposition of the creatinine ligands. This would be followed by the decomposition and volatilization of the remaining zinc chloride at higher temperatures. The final residue at very high temperatures would likely be zinc oxide if the analysis is performed in an oxidizing atmosphere.

The following table summarizes the TGA data for zinc chloride from a comprehensive study. nih.gov

| Temperature Range (°C) | Weight Loss (%) | Corresponding Process |

| 309.30 - 564 | 89.72 | Major decomposition and volatilization |

| > 564 | - | Residual mass |

Differential Thermogravimetric Analysis (DTG)

Differential Thermogravimetric Analysis (DTG) is a crucial thermal analysis technique that provides information on the rate of mass change of a sample as a function of temperature. By analyzing the peaks in a DTG curve, the temperatures at which the most significant decomposition events occur can be determined. While specific DTG data for creatinine zinc chloride is not extensively available in the public domain, the thermal behavior of the compound can be inferred from the analysis of its constituent components and related metal-creatinine complexes.

The thermal decomposition of creatinine zinc chloride is expected to be a multi-stage process. The initial stages would likely involve the loss of any lattice or coordinated water molecules, if present. Subsequent decomposition would involve the breakdown of the creatinine ligand itself and the eventual formation of a stable residue, likely zinc oxide.

For comparison, studies on the thermal decomposition of other zinc(II) complexes with nitrogen-containing heterocyclic ligands often show decomposition patterns that begin with the loss of the organic ligand in one or more steps, followed by the decomposition of the remaining inorganic components. The temperatures of these decomposition steps are influenced by the strength of the coordination bonds between the zinc ion and the ligand.

A hypothetical DTG curve for creatinine zinc chloride would be expected to show distinct peaks corresponding to the major mass loss events. The peak temperatures (Tmax) from the DTG curve would indicate the points of maximum decomposition rate for each step. Integrating the peaks in the corresponding thermogravimetric analysis (TGA) curve would provide the percentage mass loss for each decomposition stage.

Table 1: Hypothetical Thermal Decomposition Stages of Creatinine Zinc Chloride

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (Tmax) (°C) | Probable Evolved Species |

| 1 | 100 - 200 | ~150 | Water (if hydrated) |

| 2 | 200 - 400 | ~300 | Partial decomposition of creatinine ligand |

| 3 | 400 - 600 | ~500 | Complete decomposition of organic components |

| Final Residue | > 600 | - | Zinc Oxide (ZnO) |

Note: This table is illustrative and based on general knowledge of the thermal decomposition of similar metal-organic complexes. Specific experimental data for creatinine zinc chloride is required for accurate values.

Computational and Theoretical Investigations

Computational chemistry provides powerful tools for elucidating the structural and electronic properties of coordination compounds like creatinine zinc chloride. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two such methods that can offer deep insights into the nature of this complex.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties of metal complexes.

Theoretical geometry optimization of creatinine zinc chloride, specifically the [Zn(creatinine)₂Cl₂] complex, has been performed using DFT calculations at the B3LYP/LANL2DZ level of theory. hacettepe.edu.trhacettepe.edu.tr These calculations aim to find the lowest energy arrangement of the atoms in the complex, which corresponds to its most stable structure.

The optimized geometry reveals a distorted tetrahedral coordination around the zinc(II) ion. researchgate.net The zinc atom is coordinated to the endocyclic nitrogen atoms of the two creatinine ligands and to two chloride ions. researchgate.net The creatinine molecules are held together in the crystal structure by intermolecular hydrogen bonds involving the amino hydrogen atoms and the carbonyl oxygen atoms. researchgate.net

Table 2: Selected Optimized Geometrical Parameters of [Zn(creatinine)₂Cl₂] from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Zn-N3 | 2.053 |

| Zn-Cl | 2.261 / 2.262 |

| N3-Zn-N3' | 110.12 |

| Cl-Zn-Cl' | 112.55 |

| N3-Zn-Cl | 103.82 / 115.79 |

Source: Adapted from Bayrak, C., & Bayarı, S. H. (2010). Vibrational and DFT Studies of Creatinine and Its Metal Complexes. Hacettepe Journal of Biology and Chemistry, 38(2), 107-118. hacettepe.edu.trhacettepe.edu.tr

The electronic structure of the complex can be further analyzed by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For [Zn(creatinine)₂Cl₂], the HOMO is likely to be localized on the creatinine ligands and the chloride ions, while the LUMO is expected to be centered on the zinc ion and the creatinine rings.

DFT calculations are also a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of vibrational modes.

For [Zn(creatinine)₂Cl₂], the calculated vibrational frequencies can confirm the coordination of the creatinine ligand to the zinc ion through the ring nitrogen atom. hacettepe.edu.trhacettepe.edu.tr Shifts in the vibrational frequencies of the creatinine ligand upon coordination, particularly those of the imidazole ring, provide evidence of the metal-ligand bond formation. For instance, the ring bending modes of creatinine are expected to shift to higher wavenumbers in the complex due to the coordination.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Creatinine and its Zinc Complex

| Vibrational Mode | Free Creatinine (Experimental) | [Zn(creatinine)₂Cl₂] (Calculated) |

| Ring Stretching | ~1600 | Shifted to higher frequency |

| Ring Bending | ~850 | Shifted to higher frequency |

| Zn-N Stretch | - | ~450 |

| Zn-Cl Stretch | - | ~300 |

Note: This table is illustrative. The values are approximate and intended to show the expected trends upon complexation.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution in molecules. It provides a localized picture of the bonding, including the charge transfer between atoms.

In the [Zn(creatinine)₂Cl₂] complex, NBO analysis would likely reveal a significant charge transfer from the nitrogen atoms of the creatinine ligands and the chloride ions to the zinc(II) ion. The analysis can quantify the donor-acceptor interactions, confirming the formation of coordinate covalent bonds. The calculated natural charges on the atoms would show a positive charge on the zinc atom, albeit reduced from its formal +2 charge due to electron donation from the ligands, and negative charges on the nitrogen and chlorine atoms. This information is crucial for understanding the nature and strength of the coordination bonds within the complex.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For solid-state materials like creatinine zinc chloride, MD simulations could provide valuable insights into its structural stability, thermal properties, and intermolecular interactions.

To date, there are no specific MD simulation studies published in the scientific literature for creatinine zinc chloride. However, such studies would be a valuable area for future research. An MD simulation of the crystalline structure of creatinine zinc chloride could:

Assess the stability of the crystal lattice: By simulating the system at different temperatures, one could observe the dynamics of the crystal lattice and identify the temperature at which it begins to break down, providing a theoretical basis for its melting point and thermal decomposition.

Predict mechanical properties: Properties such as the bulk modulus and compressibility could be calculated from the fluctuations in the simulation box volume, providing insights into the material's response to pressure.

The development of accurate force fields for zinc complexes is an active area of research, and a well-parameterized force field for creatinine zinc chloride would be a prerequisite for reliable MD simulations. Such studies would complement experimental investigations and provide a more complete understanding of the solid-state properties of this compound.

Quantum Chemical Studies on Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (T), are powerful tools for investigating the electronic structure, stability, and reactivity of coordination compounds like dichloridobis(creatinine)zinc(II). While detailed experimental thermodynamic data for this specific complex are not widely available, DFT calculations provide valuable theoretical insights into its molecular properties.

Studies have utilized the B3LYP functional with the LANL2DZ basis set to perform geometry optimization and vibrational frequency calculations for the creatinine-zinc chloride complex. hacettepe.edu.trhacettepe.edu.tr Such calculations are fundamental to understanding the stability of the molecule. A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the stability and reactivity of the complex. These descriptors provide a theoretical framework for understanding the chemical behavior of the molecule. The following table outlines these key quantum chemical parameters and their significance.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. A negative value indicates stability against decomposition. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution or charge transfer. Higher hardness correlates with greater stability. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. Higher softness suggests greater reactivity. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

While the precise numerical values for these parameters for dichloridobis(creatinine)zinc(II) are not detailed in the available literature, the application of these computational methods provides a foundational understanding of its electronic properties. For instance, a negative chemical potential would suggest that the complex is stable and does not spontaneously decompose into its constituent creatinine, zinc, and chloride ions. The calculated hardness would offer a measure of its resistance to deformation or modification of its electron cloud in chemical reactions.

Furthermore, quantum chemical studies can elucidate the nature of the bonding within the complex. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge transfer interactions between the zinc(II) ion and the creatinine and chloride ligands, providing a more detailed picture of the coordination bonds beyond a simple electrostatic interaction. These theoretical approaches, while computational in nature, are indispensable for a deeper understanding of the stability and reactivity of dichloridobis(creatinine)zinc(II) at the molecular level.

Reactivity and Stability Studies Non Biological Context

Thermal Decomposition Mechanisms and Kinetics

Specific research detailing the thermal decomposition kinetics for Creatinine (B1669602) Zinc Chloride is not extensively available in peer-reviewed literature. However, the thermal behavior can be inferred from studies on related zinc coordination compounds and other metal-creatinine complexes, which are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The decomposition of such a complex is expected to be a multi-stage process. An initial stage may involve the loss of any lattice or coordinated water molecules, typically at temperatures between 100-200°C. Subsequent, higher-temperature stages would involve the fragmentation and decomposition of the creatinine ligand, followed by the decomposition of the remaining zinc chloride. The final residue at high temperatures (e.g., >900°C) is typically the metal oxide, in this case, Zinc Oxide (ZnO). researchgate.net

The kinetics of these decomposition steps can be determined from TGA data collected at multiple heating rates. By applying kinetic models such as the Coats-Redfern or Horowitz-Metzger equations, key thermodynamic parameters can be calculated. akjournals.com These parameters provide insight into the stability of the compound and the energy requirements for its decomposition. For many zinc coordination compounds, the decomposition mechanism is complex, involving processes like random nucleation or phase boundary reactions. researchgate.net

Table 1: Representative Kinetic Parameters for Thermal Decomposition of a Generic Zinc(II) Coordination Complex This table presents hypothetical yet representative data based on findings for analogous zinc complexes to illustrate the typical parameters studied.

| Decomposition Stage | Temperature Range (°C) | Activation Energy (E*) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Order of Reaction (n) |

|---|---|---|---|---|

| Dehydration | 110 - 195 | 85 | 1.2 x 10⁸ | 1 |

| Ligand Decomposition I | 250 - 380 | 150 | 3.5 x 10¹² | 1.5 |

| Ligand Decomposition II | 380 - 550 | 210 | 8.0 x 10¹⁴ | 1 |

Hydrolytic Stability in Controlled Non-Aqueous Environments

Direct studies on the hydrolytic stability of Creatinine Zinc Chloride in non-aqueous environments are scarce. However, the behavior can be predicted based on the properties of zinc chloride and general coordination chemistry principles. Zinc chloride itself is known to be hygroscopic and deliquescent, readily absorbing moisture from the air. sciencemadness.org In aqueous solutions, it hydrolyzes to form acidic solutions and can produce zinc oxychlorides upon heating. sciencemadness.org

This inherent sensitivity to water suggests that the exclusion of water is critical for maintaining the structural integrity of the Creatinine Zinc Chloride complex. In truly anhydrous, aprotic, non-aqueous solvents (e.g., acetone, tetrahydrofuran, acetonitrile), the complex is expected to be significantly more stable. The covalent character of the Zn-Cl bond contributes to its solubility in some organic solvents. quora.com The stability in these environments would primarily be dictated by the solvent's ability to displace the creatinine or chloride ligands, rather than hydrolysis. A patent for preparing anhydrous zinc chloride specifically uses an anhydrous organic solvent method to avoid contact with water and prevent hydrolysis. google.com Therefore, in controlled non-aqueous environments with minimal water content, hydrolytic degradation pathways would be largely suppressed.

Photochemical Stability and Degradation Pathways

There is a lack of specific data on the photochemical stability and degradation pathways of Creatinine Zinc Chloride. General safety information often recommends avoiding direct sunlight, but this is a standard precaution for many chemicals. ijtsrd.com

The potential for photochemical reactivity can be considered from two perspectives: the ligand and the metal center. Creatinine, as a substituted imidazole (B134444) derivative, contains chromophores that can absorb UV radiation. wikipedia.org Transition metal complexes with imidazole-containing ligands can exhibit photoluminescent properties. nih.gov While zinc(II) has a filled d-shell and is not redox-active in the same way as other transition metals, it can influence the electronic structure of the ligand.

Some studies on other zinc complexes have shown them to be stable under UV irradiation. electrochemsci.org Conversely, other research has demonstrated that zinc oxide, a potential decomposition product, can act as a photocatalyst, inducing the degradation of organic molecules under UV light. oregonstate.edu This raises the possibility that if the complex undergoes partial degradation or exists in a formulation with zinc oxide, the zinc species could sensitize the creatinine ligand to photodegradation. Potential degradation pathways could involve the cleavage of the imidazole ring or reactions at the exocyclic amine and carbonyl groups, but this remains speculative without direct experimental evidence.

Electrochemical Behavior and Redox Properties

The electrochemical properties of zinc-creatinine systems have been investigated, primarily in the context of developing electrochemical sensors for creatinine. Zinc(II) is a redox-inactive metal ion, meaning it does not readily undergo oxidation or reduction under typical electrochemical conditions. docbrown.info Therefore, the electrochemical behavior of Creatinine Zinc Chloride is expected to be dominated by the creatinine ligand or processes occurring at the electrode surface that are mediated by the complex.

Studies using cyclic voltammetry (CV) have shown that the formation of a zinc-creatinine complex on an electrode surface can produce redox currents. acs.org In one study, the near-equal value of anodic and cathodic redox peaks suggested an almost reversible electrochemical process involving the complex. acs.org The electrochemistry is highly dependent on the solvent and supporting electrolyte. For instance, a study on a related cobalt(II)-creatinine chloride complex showed that the electroactive species and redox behavior were entirely dependent on the nature of the solvent (e.g., DMSO vs. DMF). electrochemsci.org For the zinc complex, any observed redox activity would likely be ligand-centered, involving the oxidation or reduction of the creatinine molecule itself, a process that would be modulated by its coordination to the zinc ion.

Interactions with Other Inorganic Chemical Species

Creatinine Zinc Chloride can interact with other inorganic chemical species through several reaction types, including ligand substitution and anion exchange.

Ligand Substitution: Zinc(II) complexes are typically labile, meaning they undergo ligand exchange reactions rapidly. libretexts.orgnih.gov If a solution of Creatinine Zinc Chloride is treated with another ligand that forms a more stable complex with zinc(II) (a ligand with a higher formation constant), the creatinine molecule could be displaced. For example, strong chelating agents like EDTA or stronger Lewis bases like ammonia (B1221849) could potentially replace the creatinine ligand. docbrown.info

Anion Exchange: The chloride ions in the complex can also be involved in chemical equilibria. In solutions with a high concentration of chloride ions from another source (e.g., HCl or NaCl), the coordination sphere of the zinc can change. Zinc(II) is known to form various anionic chlorocomplexes, such as [ZnCl₃]⁻ and [ZnCl₄]²⁻. journalssystem.comresearchgate.net The addition of excess chloride could shift the equilibrium from the creatinine complex towards these tetrachlorozincate species.

Precipitation Reactions: The complex may react with other inorganic salts to form precipitates. For instance, adding a solution containing an anion that forms an insoluble salt with zinc, such as sulfide (B99878) or carbonate, could lead to the decomposition of the complex and precipitation of a new zinc compound. ijtsrd.com

Table 2: Summary of Potential Interactions with Inorganic Species

| Reactant Type | Example Reactant | Potential Reaction | Expected Outcome |

|---|---|---|---|

| Stronger Ligand | EDTA, Ammonia | Ligand Substitution | Displacement of creatinine ligand |

| Excess Halide Ions | HCl, NaCl | Anion Exchange / Complexation | Formation of [ZnCl₄]²⁻ |

| Precipitating Anions | Na₂S, Na₂CO₃ | Precipitation | Decomposition of complex, formation of ZnS or ZnCO₃ |

| Strong Hydroxide Base | NaOH | Ligand Substitution / Precipitation | Formation of Zn(OH)₂ or [Zn(OH)₄]²⁻ |

Analytical Applications and Methodologies Non Clinical/non Human

Historical and Modern Analytical Methods Employing Creatinine (B1669602) Zinc Chloride

The application of creatinine zinc chloride in analytical chemistry has historical roots, particularly in the quantitative analysis of creatinine. These methods laid the groundwork for later, more sophisticated techniques.

In the late 19th and early 20th centuries, a common method for the determination of creatinine was the Neubauer reaction. This method involved the addition of an alcoholic solution of zinc chloride to a solution containing creatinine. This resulted in the precipitation of a complex composed of two molecules of creatinine and one molecule of zinc chloride. cdc.gov This precipitation reaction was a key step in isolating creatinine from complex mixtures for subsequent quantification. The formation of this sparingly soluble salt allowed for the separation of creatinine from other urinary constituents, demonstrating the utility of zinc chloride as a selective precipitating agent for this analyte.

The Neubauer method is a classic example of a gravimetric analytical technique. Following the precipitation of the creatinine zinc chloride complex, the precipitate was collected, washed, dried, and then weighed. The amount of creatinine in the original sample was then calculated from the weight of the precipitate using a gravimetric factor. Specifically, the weight of the precipitate was multiplied by 0.642 to determine the amount of precipitated creatinine. cdc.gov This gravimetric approach, while cumbersome by modern standards, was a fundamental method for the quantitative analysis of creatinine before the advent of colorimetric and enzymatic assays.

Development of Analytical Methods for Detection and Quantification of Creatinine Zinc Chloride Itself

While creatinine zinc chloride has been used to analyze other substances, methods have also been developed to detect and quantify the complex itself. These methods typically involve the analysis of its constituent parts, creatinine and zinc, after dissociation of the complex in solution.

The direct spectrophotometric assay of the creatinine zinc chloride complex is not a common practice. Instead, a more feasible approach is the quantification of its zinc component after the complex is dissolved in a suitable solvent, leading to its dissociation. The zinc(II) ion can then be determined by forming a colored complex with a chromogenic reagent, which can be measured spectrophotometrically.

Several reagents are suitable for the spectrophotometric determination of zinc. For instance, zinc(II) forms a complex with murexide that can be detected at a specific wavelength. pcbiochemres.compcbiochemres.com Another sensitive method involves the use of 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS), which forms a stable, colored chelate with zinc(II) at a pH of 9.2, with maximum absorbance at 430 nm. scielo.br

The table below summarizes the spectrophotometric parameters for the determination of zinc using p-NIAZOXS. scielo.br

| Parameter | Value |

| λmax (nm) | 430 |

| pH | 9.2 (borax buffer) |

| Linearity Range (µg/mL) | 0.05-1.0 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 3.75 x 10⁴ |

| Detection Limit (ng/mL) | 15 |

This approach allows for the indirect quantification of creatinine zinc chloride by determining its zinc content.

Similar to spectrophotometric methods, the direct chromatographic analysis of the intact creatinine zinc chloride complex is not a standard procedure. The common approach for analyzing the creatinine content of the complex is through High-Performance Liquid Chromatography (HPLC) after the salt has been dissolved, which leads to the dissociation of the complex into creatinine and zinc chloride. The resulting solution can then be analyzed for its creatinine content.

The sample preparation for HPLC analysis of creatinine typically involves dissolving the sample in an aqueous or buffered mobile phase. For samples containing proteins, a deproteinization step, often using acetonitrile, is employed. researchgate.net The clarified supernatant is then injected into the HPLC system.

A common HPLC method for creatinine analysis utilizes a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a buffering agent such as phosphoric acid or formic acid. sielc.comsielc.com Detection is typically performed using a UV detector at a wavelength of around 210 nm or 234 nm. sielc.comsielc.com

The following table outlines typical HPLC conditions for the analysis of creatinine.

| Parameter | Condition |

| Column | C18 (Primesep 200, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (10/90%) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

By quantifying the amount of creatinine in the dissolved sample, the original amount of creatinine zinc chloride can be determined based on its molecular formula.

Role as a Chemical Standard or Analytical Reagent

Creatinine zinc chloride serves as a stable, solid form of creatinine, making it suitable for use as a chemical standard or analytical reagent. mdpi.comlobachemie.combiosynth.com Several chemical suppliers offer high-purity creatinine zinc chloride for laboratory use. oiv.intnemi.govolympianwatertesting.comlewisu.edushimadzu.comhimedialabs.com Its defined stoichiometry and stability allow it to be accurately weighed and used to prepare standard solutions of creatinine for the calibration of analytical instruments and the validation of analytical methods.

While the National Institute of Standards and Technology (NIST) has developed standard reference materials (SRMs) for creatinine in serum and urine (e.g., SRM 967), which are based on human matrices, pure chemical standards like creatinine zinc chloride are essential for the initial preparation of calibrators and quality control materials. jocpr.com These standards are often traceable to primary standards from pharmacopeias like the USP, EP, and BP.

Applications in Non-Biological Materials Science

Precursor in Inorganic Material Synthesis (e.g., Zinc Oxides)

Creatinine zinc chloride is a potential precursor for the synthesis of zinc oxide (ZnO) nanomaterials. The synthesis of ZnO from zinc-containing coordination complexes through thermal decomposition is a well-established method. In this approach, a complex containing zinc ions and an organic ligand is heated to a specific temperature, leading to the decomposition of the organic component and the formation of zinc oxide.

The use of zinc complexes with nitrogen-containing organic ligands, such as amino acids and their derivatives, has been explored for the synthesis of ZnO nanostructures. rsc.orgboisestate.eduresearchgate.netresearchgate.netnih.gov Creatinine, being a derivative of the amino acid glycine, possesses nitrogen and oxygen donor atoms that readily coordinate with zinc ions. researchgate.netresearchgate.net This coordination is fundamental to the formation of the creatinine zinc chloride complex.

The thermal decomposition of creatinine zinc chloride would likely proceed in a manner analogous to other zinc-organic complexes. Upon heating, the creatinine and chloride components would be pyrolyzed and volatilized, leaving behind zinc oxide. The specific characteristics of the resulting ZnO, such as particle size, morphology, and crystallinity, would be influenced by the decomposition temperature, heating rate, and the atmosphere in which the process is carried out. arabjchem.orgresearchgate.netnih.gov Research on the thermal decomposition of a binuclear zinc (II) curcumin complex has demonstrated the successful generation of ZnO nanoparticles, suggesting a similar potential for creatinine-based zinc complexes. arabjchem.orgresearchgate.net

The table below outlines the typical parameters and outcomes observed in the synthesis of ZnO nanoparticles from zinc-organic precursors, which can be extrapolated to hypothesize the potential outcomes for creatinine zinc chloride.

| Precursor Type | Decomposition Method | Typical Temperature Range (°C) | Resulting Material | Key Findings |

| Zinc-Amino Acid Complexes | Thermal Decomposition | 300 - 600 | Zinc Oxide (ZnO) Nanoparticles | The amino acid ligand influences the morphology and size of the ZnO nanoparticles. rsc.orgresearchgate.net |

| Zinc-Curcumin Complex | Thermal Decomposition | ~374 | Zinc Oxide (ZnO) Nanoparticles | Yields monodispersed hexagonal zincite structures. arabjchem.orgresearchgate.net |

| MOF-5 (Zinc-based) | Thermal Decomposition | 550 | Zinc Oxide (ZnO) Nanoparticles | The morphology of the precursor MOF can influence the resulting ZnO nanoparticle characteristics. nih.govnih.gov |

This table presents data from analogous systems to infer the potential application of creatinine zinc chloride.

Role in Metal-Organic Framework (MOF) Chemistry (if applicable)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands or linkers). The versatility in the choice of both metal and organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities.

While there are no direct reports of creatinine zinc chloride being used as a primary building block for the synthesis of MOFs, the chemical nature of creatinine suggests its potential involvement in MOF chemistry. Creatinine possesses multiple potential coordination sites (nitrogen and oxygen atoms) that can bind to metal centers. researchgate.net This is a fundamental requirement for an organic molecule to act as a linker in a MOF structure.

Research has demonstrated the interaction of creatinine with existing MOFs, where it can be adsorbed or detected. For instance, a quinoline-modified metal-organic framework has been developed as a fluorescent sensor for creatinine. researchgate.net This indicates a chemical affinity and interaction between creatinine and the metal nodes within the MOF structure. Furthermore, the broader class of biomolecules, including amino acids, have been successfully employed as ligands in the synthesis of "bio-MOFs". rsc.org

Given that creatinine is a biomolecule and can form stable complexes with zinc, it is plausible that under suitable synthetic conditions, creatinine or its derivatives could act as ligands in the formation of zinc-based coordination polymers or MOFs. researchgate.net The resulting framework would possess properties influenced by the size, shape, and functional groups of the creatinine molecule.

The potential role of creatinine in MOF chemistry is summarized in the table below, based on its known interactions and the principles of MOF synthesis.

| Component | Role in MOF Chemistry | Potential Outcome | Supporting Evidence |

| Creatinine | Organic Ligand/Linker | Formation of a novel zinc-based MOF or coordination polymer. | Possesses multiple coordination sites (N, O atoms) capable of binding to metal ions. researchgate.net Biomolecules like amino acids are used to construct bio-MOFs. rsc.org |

| Zinc (from Creatinine Zinc Chloride) | Metal Node | Acts as the metallic cornerstone of the framework structure. | Zinc is a common and versatile metal ion used in the synthesis of a wide variety of MOFs. |

| Creatinine Zinc Chloride (as a whole) | Precursor/Building Block | A potential single-source precursor for a zinc-creatinine MOF, simplifying the synthetic process. | The pre-formed coordination between zinc and creatinine could guide the self-assembly of the framework. |

This table outlines the plausible, though not yet experimentally confirmed, roles of creatinine and creatinine zinc chloride in MOF chemistry.

Advanced Topics and Future Research Directions

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science. While specific research into the polymorphism of Creatinine (B1669602) ZINC chloride is not extensively documented, the potential for such phenomena exists due to the flexibility of the coordination between the zinc ion and the creatinine ligand. Different crystalline forms could exhibit varied physical properties, such as solubility and stability, which would be crucial for any potential application.

Co-crystallization is another significant avenue for research. This technique involves the crystallization of a stoichiometric amount of a target molecule with a coformer to create a new crystalline solid. In the context of Creatinine ZINC chloride, co-crystallization with other molecules could lead to the formation of novel materials with tailored properties. For instance, the mechanosynthesis of a coamorphous formulation of creatine (B1669601) (a precursor to creatinine) with citric acid has been shown to transform into a cocrystal upon exposure to humidity smu.eduresearchgate.net. This highlights the potential for forming cocrystals of creatinine-containing compounds. Reaction crystallization is a method that could be explored, where the dissolution of the pure components under supersaturated conditions leads to the formation of the co-crystal nih.govnih.gov.

| Technique | Description | Potential Application to Creatinine ZINC Chloride |

|---|---|---|

| Solution Crystallization | Dissolving stoichiometric amounts of components in a solvent, which is then evaporated to form cocrystals. nih.gov | Could be used to screen for polymorphs and cocrystals of Creatinine ZINC chloride with various coformers. |

| Reaction Crystallization | Mixing reactants with nonstoichiometric concentrations to generate a supersaturated solution from which the cocrystal precipitates. nih.gov | A viable method for producing cocrystals where the components have different solubilities. nih.gov |

| Mechanosynthesis | Grinding or milling solid components together to form a new solid phase, which can be amorphous or crystalline. smu.edu | Could be employed to create coamorphous or cocrystalline forms of Creatinine ZINC chloride with other molecules. smu.edu |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. Metal-organic complexes are a promising class of NLO materials due to the potential for charge transfer between the metal and the ligand.

The investigation of Creatinine ZINC chloride for NLO properties is a nascent field of research. However, studies on other metal complexes suggest that it could be a worthwhile endeavor. For example, computational studies on metal complexes containing azobenzene (B91143) have shown significant NLO properties, with the first hyperpolarizability (a measure of NLO activity) being influenced by the electron-donating or -withdrawing nature of the ligands analis.com.my. The incorporation of photosensitive molecules into metal-organic hybrids can also lead to photoswitchable NLO properties, where the NLO response can be controlled by light rsc.org. Given that Creatinine ZINC chloride possesses a metal center and a ligand with delocalized electrons, it is plausible that it could exhibit NLO behavior. Future research could involve theoretical calculations and experimental measurements to quantify any NLO response.

Characterization of Magnetic Properties (if doped or analogous systems are considered)

Creatinine ZINC chloride, in its pure form, is expected to be diamagnetic. The zinc(II) ion has a completely filled d-shell ([Ar]3d¹⁰), meaning there are no unpaired electrons to generate a magnetic moment wikipedia.orgnih.gov. However, the magnetic properties of the complex could be intentionally altered through doping.

Introducing paramagnetic metal ions into the crystal lattice of a diamagnetic host is a common strategy to induce magnetic properties. For instance, doping zinc oxide (ZnO) with transition metals like cobalt or manganese has been shown to induce ferromagnetism itu.edu.trresearchgate.net. Similarly, studies on Co-Zn nano ferrites have demonstrated that the magnetic properties can be tuned by varying the concentration of the dopant ions chalcogen.ro. Therefore, future research could explore the synthesis of Creatinine ZINC chloride doped with transition metal ions and the characterization of the resulting magnetic properties. This could lead to the development of novel magnetic materials with potential applications in data storage or spintronics.

Development of Green Chemistry Approaches for Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of metal-organic complexes often involves the use of organic solvents and can be energy-intensive.

Developing greener synthesis routes for Creatinine ZINC chloride is an important area for future research. Several eco-friendly methods have been successfully applied to the synthesis of other metal-organic frameworks (MOFs) and zinc compounds. These include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and energy consumption aip.org.

Sonochemical synthesis: The use of ultrasound can also accelerate the reaction and lead to the formation of nanomaterials.

Mechanochemical synthesis: This solvent-free method involves the grinding of reactants and is considered an environmentally friendly alternative nih.gov.

Use of green solvents: Replacing traditional organic solvents with water or ionic liquids can significantly reduce the environmental impact of the synthesis researchgate.net.

Biosynthesis using plant extracts: Plant extracts containing reducing and capping agents have been used for the green synthesis of zinc oxide nanoparticles nih.govresearchgate.netchemistryjournals.netmdpi.com.

The application of these green chemistry principles to the synthesis of Creatinine ZINC chloride could lead to more sustainable and cost-effective production methods.

Theoretical Advancements in Predicting Complex Formation and Reactivity

Computational chemistry plays a crucial role in understanding and predicting the behavior of chemical systems. In the case of Creatinine ZINC chloride, theoretical models can provide valuable insights into its formation, structure, and reactivity.

Recent advancements in computational methods, such as density functional theory (DFT), can be used to model the electronic structure and properties of metal-ligand complexes aip.orgmdpi.comaip.org. These calculations can help in understanding the nature of the bonding between the zinc ion and the creatinine ligand.

Furthermore, the field of machine learning and neural networks is emerging as a powerful tool for predicting the properties of transition metal complexes nih.govacs.orgbohrium.comnih.gov. By training models on large datasets of known complexes, it is possible to predict the stability constants, geometries, and other properties of new complexes with a high degree of accuracy. Applying these theoretical approaches to Creatinine ZINC chloride could accelerate the discovery of new derivatives and applications by providing a deeper understanding of its chemical behavior.

| Theoretical Method | Description | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aip.org | Provides information on bond lengths, bond angles, electronic distribution, and reactivity. |

| Molecular Dynamics (MD) Simulation | A computer simulation method for analyzing the physical movements of atoms and molecules. | Can be used to study the conformational flexibility of the complex and its interactions with other molecules. |

| Machine Learning (ML) and Neural Networks | Algorithms that can learn from data to make predictions about new, unseen data. nih.govacs.orgbohrium.comnih.gov | Can predict stability constants, reaction outcomes, and other properties of Creatinine ZINC chloride and its derivatives. aip.org |

Potential for Novel Industrial or Environmental Technologies (non-clinical)

While Creatinine ZINC chloride is primarily used in biochemical research, its properties suggest potential for broader industrial and environmental applications. Zinc compounds, in general, have a wide range of uses wikipedia.orgchemicalbook.comnih.gov.

Zinc-amino acid complexes have found applications in various industries, including as additives in animal feed mdpi.comsinyiml.comnih.govnih.govgoogle.comsemanticscholar.org. The unique properties of these complexes, such as their stability and bioavailability, make them attractive for these applications.

In the environmental sector, zinc-based materials have shown promise for remediation technologies. For example, zinc-based MOFs have been investigated for the adsorptive removal of emerging contaminants from water acs.orgacs.orgacs.org. Zinc oxide also has applications as a photocatalyst for the degradation of pollutants researchgate.net. Given that Creatinine ZINC chloride is a stable zinc complex, it could potentially be explored for similar applications, such as the capture of specific pollutants from industrial wastewater. Further research is needed to evaluate its efficacy and feasibility for such environmental technologies.

Q & A

Basic: What are the validated synthesis methods for creatinine zinc chloride, and how can stoichiometric control be ensured?

Creatinine zinc chloride is synthesized by reacting creatinine with zinc chloride under controlled conditions. A common approach involves dissolving anhydrous zinc chloride (prepared via sublimation at 700°C ) in a polar solvent, followed by stoichiometric addition of creatinine. To ensure purity (>98%), reaction parameters such as pH, temperature, and molar ratios must be tightly controlled. Post-synthesis, crystallization or sublimation is used to isolate the compound. Characterization via elemental analysis (C, H, N, Zn, Cl) and mass spectrometry (M.W. 362.53 ) confirms stoichiometric integrity.

Basic: What advanced characterization techniques are recommended to confirm the structural and purity profile of creatinine zinc chloride?

Key techniques include:

- X-ray diffraction (XRD): Identifies crystalline forms, as zinc chloride exhibits nine known polymorphs .

- FT-IR and Raman spectroscopy: Validate coordination between creatinine and ZnCl₂ by detecting shifts in NH/OH and Zn-Cl vibrational bands .

- Thermogravimetric analysis (TGA): Assesses hygroscopicity and thermal stability, critical for storage protocols .

- ICP-MS: Quantifies trace metal impurities (e.g., Cd, As) that may interfere with biological studies .

Advanced: How do the biological interactions of creatinine and zinc chloride components influence experimental outcomes in toxicity studies?

The dual components exhibit antagonistic effects:

- Zinc’s protective role: Zinc chloride mitigates cadmium-induced genotoxicity in liver cells by reducing oxidative stress and apoptosis, as shown in comet assays .

- Creatinine’s interference: Elevated creatinine levels may alter zinc’s bioavailability by competing for metallothionein binding sites, disrupting Zn/Cu homeostasis .

Methodological note: Use speciation analysis (e.g., HPLC-ICP-MS) to differentiate free Zn²⁺ from creatinine-bound zinc in biological matrices .

Advanced: What methodological challenges arise when adapting standard creatinine assays to quantify creatinine zinc chloride in complex matrices?

- Interference from zinc: Colorimetric assays (e.g., Jaffe reaction) may yield false positives due to Zn²⁺-picrate interactions. Mitigate this via chelation with EDTA prior to analysis .

- Matrix effects: Urine or serum samples require dilution to avoid chloride saturation, which can suppress ionization in LC-MS methods .

- Calibration standards: Prepare matrix-matched standards to account for ionic strength variations .

Advanced: How can researchers resolve contradictions in pharmacokinetic data when studying creatinine zinc chloride’s renal excretion?

Discrepancies often stem from:

- Variable GFR estimates: Serum creatinine levels are influenced by non-renal factors (e.g., muscle mass). Use the MDRD equation, which incorporates age, sex, and race, to improve GFR accuracy .

- Covariate adjustment: In multivariable models, include baseline creatinine, APACHE III scores, and exposure duration to isolate the compound’s effects .

- Species-specific metabolism: Rodent models may overestimate renal clearance due to higher baseline metallothionein expression .

Advanced: What experimental design considerations are critical for reproducibility in studies involving creatinine zinc chloride?

- Sample preparation: Use metal-free PVC tubes to prevent exogenous zinc contamination .

- Dose-response calibration: Account for zinc’s biphasic effects (essential at low doses, toxic at high doses) by testing a wide concentration range (e.g., 1–100 μM) .

- Blinding and randomization: Essential in toxicity studies to mitigate observer bias, particularly when assessing subjective endpoints like histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.